3-(4-chlorophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
Scientific Research Applications
Microwave Assisted Synthesis
A novel series of pyrazoline derivatives, including 3-(4-chlorophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, have been synthesized using microwave irradiation methods. These methods offer advantages like higher yields, environmental friendliness, and shorter reaction times compared to conventional heating. The synthesized compounds have been evaluated for their anti-inflammatory and antibacterial activities, with some exhibiting potent antibacterial activity (Ravula et al., 2016).
Docking Studies and Crystal Structure
The crystal structure of related tetrazole derivatives has been determined, providing insights into molecular conformations and hydrogen bonding. Molecular docking studies have been conducted to understand the orientation and interaction of these molecules within the active site of the cyclooxygenase-2 enzyme, suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Synthesis from Methyl Phenyl Sulfone
The compound has been synthesized from methyl phenyl sulfone, demonstrating the versatility of this starting material in the synthesis of pharmaceutically important heteroaromatics (Yokoyama et al., 1984).
Catalytic Synthesis and Antioxidant Agents
A series of derivatives, including those related to this compound, were synthesized and evaluated for their antioxidant activity. These studies included in vitro antioxidant activity against DPPH and molecular docking, ADMET, QSAR, and bioactivity studies (Prabakaran et al., 2021).
Antimicrobial and Anticancer Activities
Synthesized derivatives have been evaluated for their antimicrobial and anticancer activities, with some showing higher activity than reference drugs. These compounds demonstrate significant potential as therapeutic agents (Hafez et al., 2016).
Future Directions
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-21(18,19)17-13(14-3-2-8-20-14)9-12(16-17)10-4-6-11(15)7-5-10/h2-8,13H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLALOHVMAFLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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